2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid
Overview
Description
Scientific Research Applications
Synthesis and Modification
- Synthesis of β-Amino Acids : This compound has been used in the synthesis of N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids through the Arndt-Eistert protocol. This method is efficient, yielding enantiomerically pure N-Fmoc-protected β-amino acids in high yield and few steps (Ellmerer-Müller et al., 1998).
- Preparation of Fmoc-β2hXaa-OH : It's used in the preparation of three N-Fmoc-protected β2-homoamino acids, vital for solid-phase syntheses of β-peptides. The process involves a diastereoselective amidomethylation yielding high yields and diastereoselectivities (Šebesta & Seebach, 2003).
Peptide Synthesis and Bioimaging
- Peptide Synthesis : This compound is key in the Fmoc strategy of solid-phase peptide synthesis, notably in synthesizing biologically active peptides (Paladino et al., 1993).
- Bioimaging Applications : In bioimaging, a fluorene derivative, including this compound, shows potential. It exhibits strong fluorescence, solvatochromic effects, and high fluorescence quantum yield, useful in two-photon fluorescence microscopy (Morales et al., 2010).
Self-Assembly and Material Science
- Self-Assembled Structures : Fmoc modified amino acids, including this compound, can form self-assembled structures with potential applications in material science and nanotechnology. These structures vary under different conditions, such as concentration and temperature (Gour et al., 2021).
- Controlled Morphological Changes : In another study, Fmoc variants of amino acids showed controlled morphological changes at the supramolecular level, which is significant for novel applications in material science and nanotechnology (Kshtriya et al., 2021).
Miscellaneous Applications
- Enzyme-activated Surfactants : This compound, as a surfactant for carbon nanotubes, can be converted into enzymatically activated CNT surfactants. These create homogeneous aqueous nanotube dispersions under constant and physiological conditions (Cousins et al., 2009).
- Antioxidant and Anti-inflammatory Activity : Derivatives of this compound have been synthesized and evaluated for antioxidant, anti-inflammatory, and antiulcer activity, indicating its potential in medical applications (Subudhi & Sahoo, 2011).
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGACONKQRJFGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.